N-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Acetamide
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Overview
Description
N-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Acetamide is a compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Acetamide typically involves multiple steps. One common method starts with the preparation of the triazolopyrazine core. This can be achieved by reacting ethyl trifluoroacetate with hydrazine hydrate to form an intermediate, which is then reacted with ethylenediamine and other reagents to form the triazolopyrazine core . The final step involves the acylation of the triazolopyrazine core with acetic anhydride to form the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazine
- N-Acyl-5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazine Derivatives
Uniqueness
N-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Acetamide is unique due to its specific acetamide functional group, which can impart distinct biological activities and chemical properties compared to other similar compounds . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c1-6(14)10-5-8-12-11-7-4-9-2-3-13(7)8/h9H,2-5H2,1H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPOMNIMRLJMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NN=C2N1CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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